1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene
Overview
Description
1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F3IO and a molecular weight of 356.9 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For example, starting with 1,3-dichloro-5-(trifluoromethoxy)benzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted benzene derivative.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-iodo-5-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-iodobenzene: Lacks the trifluoromethoxy group, making it less reactive in certain reactions.
1,3-Dichloro-5-(trifluoromethoxy)benzene: Lacks the iodine atom, limiting its use in coupling reactions.
Uniqueness
1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene is unique due to the presence of both iodine and trifluoromethoxy groups, which enhance its reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
1,3-dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYKBILXCGGNTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241909 | |
Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-80-6 | |
Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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